molecular formula C61H109NO21 B607066 Desertomycin A CAS No. 121820-50-6

Desertomycin A

Cat. No. B607066
M. Wt: 1192.53
InChI Key: FKPDQSQJNFFSAS-FUHWMVQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .


Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .


Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .

Scientific Research Applications

  • Antibiotic and Antitumor Properties : Desertomycin G, a variant of Desertomycin A, exhibits strong antibiotic activity against several clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis. This compound also shows promising effects on tumor cell lines, such as human breast adenocarcinoma and colon carcinoma (Braña et al., 2019).

  • Effect on Cell Permeability : Desertomycin can cause permeability changes in various types of eukaryotic cells, including fungal, animal, and plant cells. This suggests its potential impact on cell membranes (Betina et al., 1969).

  • Role in Biosynthesis of Amino Marginolactone Antibiotics : Desertomycin A is part of a group of compounds known as marginolactones, formed through specific biosynthetic pathways. This research provides insights into the natural synthesis and modification of such compounds (Hong et al., 2015).

  • Impact on Cell Wall Synthesis in Yeast : Desertomycin affects the wall synthesis in Saccharomyces uvarum, a type of yeast, by reducing the content of certain wall components. This indicates its potential for disrupting the structural integrity of fungal cells (Benallaoua et al., 1995).

  • Physical-Chemical Properties : Detailed analysis of Desertomycin's physical and chemical properties categorizes it within the macrocyclic lactone family. This classification is essential for understanding its molecular structure and potential applications (Dolak et al., 1983).

properties

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPDQSQJNFFSAS-BMFWIKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132472920

Citations

For This Compound
75
Citations
J Uri, R Bognar, I Bekesi, B Varga - Nature, 1958 - nature.com
A REPORT was recently published 1 of a new antifungal antibiotic, flavofungin, from a previously unreported Streptomyces strain, Streptomyces flavofungini. This species produces, …
Number of citations: 41 www.nature.com
H Hong, M Samborskyy, F Lindner… - Angewandte Chemie …, 2016 - Wiley Online Library
… Desertomycin A is an aminopolyol polyketide containing a macrolactone ring. We have proposed that desertomycin A and similar compounds (marginolactones) are formed by …
Number of citations: 35 onlinelibrary.wiley.com
S Grabley, G Kretzschmar, M Mayer… - Liebigs Annalen der …, 1993 - Wiley Online Library
… (1 and 2) is analogous to that of desertomycin A (5), while the … 42-membered macrolactone moiety as desertomycin A (5). For … signal shifts of the mannose moiety in desertomycin A (5). …
LX Fan, ZY Guo, WJ Wu - Afr. J. Microbiol. Res, 2013 - academicjournals.org
… as desertomycin A, … Desertomycin A exhibited good antimicrobial potential against the pathogenic bacteria and fungi. Minimum inhibition concentration (MIC) values of desertomycin A …
Number of citations: 3 academicjournals.org
M Mayer, R Thiericke - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… With this sample we tried to detect the desertomycin A aglycon in the culture broth of strain FH-S 1625. However, this particular compound was not detectable at any time during a typical …
Number of citations: 25 pubs.rsc.org
A Bax, A Aszalos, Z Dinya, K Sudo - Journal of the American …, 1986 - ACS Publications
The structure of the antibiotic desertomycin has been determined by using modern two-dimensional NMR techniques. Mass spectroscopy indicated a M, of 1192. All other structural …
Number of citations: 202 pubs.acs.org
T Hashimoto, I Kozone, J Hashimoto… - The Journal of …, 2020 - nature.com
… of de-amidination of desertomycin B to desertomycin A during post-PKS tailoring process. … Based on the chemical structure of desertomycin A, we predicted its biosynthetic gene …
Number of citations: 8 www.nature.com
R BORTOLO, S SPERA, G CASSANI - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
After 72 hours the fermentation broth was centrifuged and the mecelial cake wastreated with ethanol-water (50: 50). The extract was filtered, concentrated and added to the broth. The …
Number of citations: 10 www.jstage.jst.go.jp
O Schneider, M Zehl, R Ueoka, C Rückert, T Buche… - Mbio, 2022 - Am Soc Microbiol
… congener desertomycin A was found to be antibiotically inactive, we focused on identification of an enzyme that might be responsible for the transformation of desertomycin A into …
Number of citations: 1 journals.asm.org
V Ivanova - Preparative biochemistry & biotechnology, 1997 - Taylor & Francis
… H109NO21 and MW.1190, -1 Hi06022 were identical to desertomycin A and D The other com-pound with MW.1028, C55Hg6017 is new macroladone. named deser-tomycin E. The …
Number of citations: 7 www.tandfonline.com

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